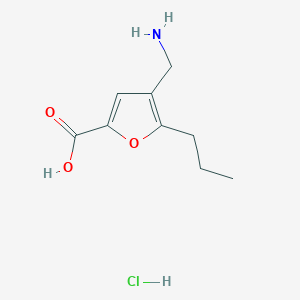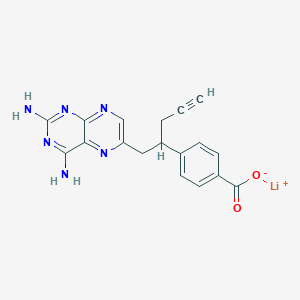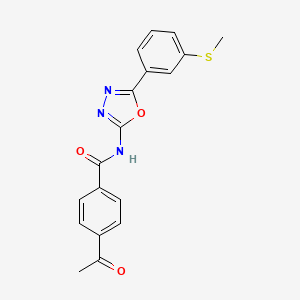![molecular formula C15H14FNO3S B2489596 [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 848372-89-4](/img/structure/B2489596.png)
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the carbamate family of compounds and has been found to possess a range of interesting biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
The synthesis of thiourea derivatives, including those related to "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate," and their antipathogenic activity demonstrate the compound's potential in developing novel antimicrobial agents with antibiofilm properties. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Molecular Sensing and Detection
Fluorescent pH sensors constructed from heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, similar in design principle to the mentioned compound, have been developed for detecting acidic and basic organic vapors (Yang et al., 2013).
Material Science Applications
In materials science, compounds incorporating fluorinated thiophene units have been used to synthesize high-performance organic semiconductors and conductive polymers. These materials find applications in organic solar cells, light-emitting diodes (LEDs), and sensors due to their enhanced electrical properties and stability (Tan et al., 2016).
Chiral Stationary Phases
Derivatives of fluorinated thiophenes have been applied as chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the enantioseparation of various compounds. The structural modifications introduced by fluorination significantly affect the chiral recognition abilities of these materials (Chankvetadze et al., 1997).
Organic Electronics
In organic electronics, fluorinated thiophene derivatives are crucial for tuning the electronic properties of conjugated polythiophenes, leading to materials with varied applications in organic photovoltaics and field-effect transistors. These materials offer a pathway to adjust the electronic levels and stability of organic electronic devices (Gohier et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-9-3-5-11(7-12(9)16)17-14(18)8-20-15(19)13-6-4-10(2)21-13/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCQZHBLBLDGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)